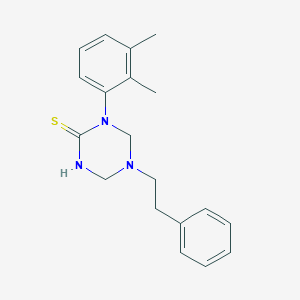
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as DPTT, is a chemical compound that belongs to the family of triazinanes. It is a white crystalline powder that is soluble in water and organic solvents. DPTT has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
作用机制
The mechanism of action of 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the interaction of the compound with target molecules in the organism or system being studied. In medicine, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. In agriculture, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is believed to enhance plant growth and increase resistance to environmental stressors by regulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to have various biochemical and physiological effects on organisms and systems. In medicine, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have cytotoxic effects on cancer cells and to induce apoptosis, or programmed cell death, in these cells. In agriculture, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to increase the activity of antioxidant enzymes and to regulate the expression of genes involved in stress response.
实验室实验的优点和局限性
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. It is also stable under a wide range of conditions, allowing for easy storage and handling. However, one limitation of 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
未来方向
There are several potential future directions for research involving 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. In medicine, further studies could be conducted to explore its potential as an anticancer agent or as a treatment for infectious diseases. In agriculture, research could focus on optimizing the use of 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione as a plant growth regulator or plant protection agent. In industry, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione could be further investigated for its potential as a corrosion inhibitor or as a component in polymer materials.
Conclusion:
In conclusion, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, or 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, is a chemical compound with potential applications in medicine, agriculture, and industry. Its synthesis method is relatively simple, and it has shown promising results in various scientific research applications. Further studies are needed to fully understand its mechanism of action and to explore its potential in future research directions.
合成方法
The synthesis of 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction of 2,3-dimethylphenyl isothiocyanate and 2-phenylethylamine in the presence of a base catalyst. The reaction yields 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione as the final product, which can be purified by recrystallization or chromatography.
科学研究应用
1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been explored for its antimicrobial, antifungal, and antiviral properties. It has shown promising results in inhibiting the growth of pathogenic microorganisms, including bacteria and fungi.
In agriculture, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been investigated for its potential as a plant growth regulator and plant protection agent. It has been found to enhance plant growth and increase resistance to various environmental stressors.
In industry, 1-(2,3-Dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential as a corrosion inhibitor and as a component in polymer materials. It has shown promising results in preventing the corrosion of metal surfaces and improving the mechanical properties of polymers.
属性
分子式 |
C19H23N3S |
|---|---|
分子量 |
325.5 g/mol |
IUPAC 名称 |
1-(2,3-dimethylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C19H23N3S/c1-15-7-6-10-18(16(15)2)22-14-21(13-20-19(22)23)12-11-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
InChI 键 |
NTQDNUYSMZXEBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)CCC3=CC=CC=C3)C |
规范 SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)CCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




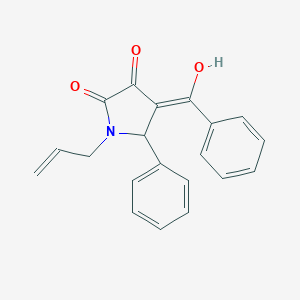
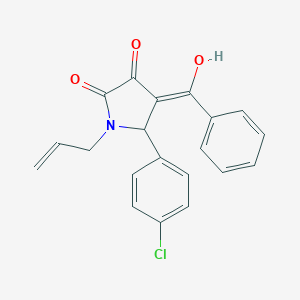
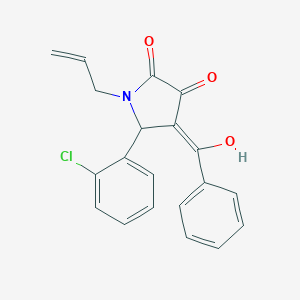
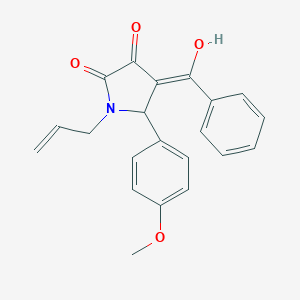
![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)

![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
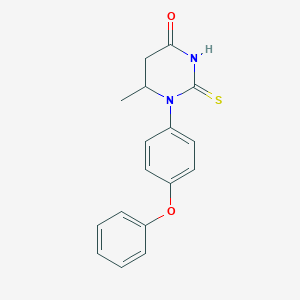
![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)